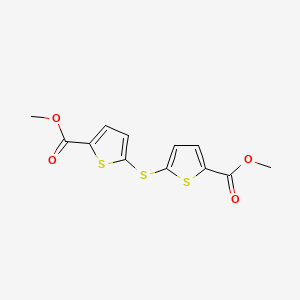
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring through cyclization reactions. Common reagents used include sulfur and 1,4-diketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions. Thiolates are often used as nucleophiles in this step.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the thiophene ring to dihydrothiophene derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiolates are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: It is utilized in the fabrication of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-thiophenecarboxaldehyde
- 5-Methyl-2-thiophenecarboxylic acid
- Methyl 5-aminothiophene-2-carboxylate
Uniqueness
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate is unique due to the presence of both sulfanyl and ester functional groups, which impart distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S3/c1-15-11(13)7-3-5-9(17-7)19-10-6-4-8(18-10)12(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVYIZUKXWSVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)SC2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














